molecular formula C6H6ClNO B11805322 4-Chloro-5-methylpyridin-3-OL

4-Chloro-5-methylpyridin-3-OL

Cat. No.: B11805322
M. Wt: 143.57 g/mol
InChI Key: YGDRDQJGXKHHDG-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridin-3-OL is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylpyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-3-OL. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the use of 2-chloro-5-methyl-4-nitropyridine-1-oxide as an intermediate. This compound can be hydrogenated using a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then reacted with potassium hydroxide (KOH) in methanol to produce 4-amino-5-methyl-1H-pyridin-2-one .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of chlorinating agents and catalysts is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

    Oxidation: Formation of 4-chloro-5-methylpyridin-3-one.

    Reduction: Formation of 5-methylpyridin-3-OL.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methylpyridin-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group on the pyridine ring allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

4-chloro-5-methylpyridin-3-ol

InChI

InChI=1S/C6H6ClNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3

InChI Key

YGDRDQJGXKHHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)O

Origin of Product

United States

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